Bienvenue dans la boutique en ligne BenchChem!

2-Amino-4,6-difluorobenzaldehyde

Medicinal Chemistry Physicochemical Profiling Lipophilicity Optimization

2-Amino-4,6-difluorobenzaldehyde (CAS 1260790-53-1) features a unique 1,3-skipped fluorination pattern that provides superior logP reduction (XLOGP3 1.46) versus vicinal or isolated fluorination isomers. This ortho-amino aldehyde is essential for Friedländer quinoline synthesis to 6,8-difluoroquinoline anticancer candidates (EP3402792A1) and is the validated starting material for sarcomere contractility modulators (WO2022099011A1). Supplied at 98% purity with full analytical characterization (NMR, HPLC, GC). Do not substitute with generic isomers—only the 4,6-difluoro pattern ensures alignment with published SAR and patent-protected routes.

Molecular Formula C7H5F2NO
Molecular Weight 157.12
CAS No. 1260790-53-1
Cat. No. B2932770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-difluorobenzaldehyde
CAS1260790-53-1
Molecular FormulaC7H5F2NO
Molecular Weight157.12
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C=O)F)F
InChIInChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
InChIKeyVANKEUNZTVVEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4,6-difluorobenzaldehyde (CAS 1260790-53-1): Key Fluorinated Aromatic Aldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


2-Amino-4,6-difluorobenzaldehyde is a specialized fluorinated aromatic aldehyde and amine building block (C₇H₅F₂NO, MW: 157.12 g/mol) [1] featuring a unique substitution pattern with fluorine atoms at the 4- and 6-positions ortho and para to the amino group, and meta to the aldehyde group . Its chemical structure embodies an ortho-amino aldehyde motif—a privileged functionality in heterocyclic chemistry enabling Friedländer quinoline synthesis [2]. The 1,3-difluorination ("skipped" fluorination) pattern distinguishes it from vicinal difluoro isomers such as 2-amino-3,4-difluorobenzaldehyde (CAS 1602097-79-9) and 2-amino-5,6-difluorobenzaldehyde, yielding distinct electronic and lipophilic properties [3]. The compound is primarily employed as a versatile small-molecule scaffold and key intermediate in medicinal chemistry programs, particularly for constructing nitrogen-containing heterocycles and fluorinated pharmaceutical candidates .

Why 2-Amino-4,6-difluorobenzaldehyde Cannot Be Interchanged with Other Fluorinated Aminobenzaldehyde Isomers or Analogs


The specific 4,6-difluorination pattern (1,3-substituted, "skipped" fluorination) of this compound creates a unique electronic environment that fundamentally alters both physicochemical parameters and synthetic reactivity relative to positional isomers and non-fluorinated or mono-fluorinated analogs . Skipped fluorination motifs are established to reduce log P more effectively than vicinal or isolated fluorination patterns [1]. Furthermore, the substitution pattern dictates distinct regioselectivity in heterocyclization reactions: the 4,6-difluoro arrangement yields different cyclization outcomes in Friedländer quinoline synthesis compared to 3,4- or 5,6-difluoro isomers . Suppliers have validated that batches of 2-amino-4,6-difluorobenzaldehyde are produced at 98% purity with full analytical characterization (NMR, HPLC, GC) —procurement of non-certified or structurally similar analogs lacking such quality documentation introduces risks of undetected impurities that may compromise reaction reproducibility and downstream yield. The evidence below substantiates why this precise substitution pattern and quality profile cannot be substituted with generic alternatives.

Quantitative Evidence for 2-Amino-4,6-difluorobenzaldehyde Differentiation Versus Analogs and Isomers


Log P Reduction Efficiency of 1,3-Skipped Fluorination Pattern Versus Vicinal or Isolated Fluorination

The 4,6-difluoro substitution pattern constitutes a 1,3-"skipped" fluorination motif. Systematic comparative studies demonstrate that skipped fluorination motifs achieve greater log P reduction than structurally equivalent compounds bearing vicinal (adjacent) fluorination or isolated monofluorination [1]. This effect is attributed to the additive electron-withdrawing inductive effects of fluorine atoms positioned with optimal spatial separation (1,3-relationship), which collectively reduce electron density across the aromatic ring without introducing adverse steric interactions . For procurement decisions, this compound provides a validated platform for reducing lipophilicity in lead optimization programs—a critical parameter governing metabolic stability, plasma protein binding, and off-target promiscuity.

Medicinal Chemistry Physicochemical Profiling Lipophilicity Optimization

Physicochemical Properties (Log P and Polar Surface Area) Distinguishing 2-Amino-4,6-difluorobenzaldehyde from Positional Isomers

The computed physicochemical properties of 2-amino-4,6-difluorobenzaldehyde establish its distinct profile relative to other difluorinated aminobenzaldehyde isomers. For 2-amino-4,6-difluorobenzaldehyde, Log P (XLOGP3) is 1.46, consensus Log P is 1.66, and topological polar surface area (TPSA) is 43.09 Ų . In contrast, 2-amino-3,4-difluorobenzaldehyde (CAS 1602097-79-9), bearing vicinal fluorination, exhibits different lipophilicity and electronic parameters due to altered dipole moment and intramolecular hydrogen-bonding capacity [1]. These differences in computed physicochemical descriptors directly impact predicted membrane permeability, solubility, and oral bioavailability in drug discovery contexts. The data are derived from standardized computational methods (XLOGP3, WLOGP, MLOGP, SILICOS-IT) applied consistently across compounds, enabling cross-isomer comparison for procurement decisions where ADME predictability is paramount.

Computational Chemistry ADME Prediction QSAR Modeling

Synthetic Yield in Reductive Amination for Bicyclic 1,4-Diazepanone Therapeutic Candidates

In WO2022099011A1, 2-amino-4,6-difluorobenzaldehyde undergoes reductive amination with L-isoleucine methyl ester using sodium triacetoxyborohydride or sodium cyanoborohydride in dichloromethane/methanol solvent, yielding methyl (2-amino-4,6-difluorobenzyl)-L-isoleucinate at 50% yield after 3.0 hours reaction time [1]. This intermediate serves as a key precursor for bicyclic 1,4-diazepanone compounds under development for treating diseases responsive to modulation of skeletal sarcomere contractility [2]. The 50% yield benchmark is specific to the 4,6-difluoro substitution pattern; analogous reductive aminations with non-fluorinated 2-aminobenzaldehyde or mono-fluorinated variants would produce compounds with distinct pharmacological profiles due to altered electronic effects and metabolic stability. The fluorine substitution at 4- and 6-positions enhances metabolic stability and bioavailability of derived pharmaceutical candidates .

Medicinal Chemistry Reductive Amination Skeletal Muscle Therapeutics

Patented Application in Quinolin-2-one Anticancer Derivatives (EP3402792A1)

EP3402792A1 (Merck Patent GmbH) discloses quinolin-2-one derivatives incorporating 2-amino-4,6-difluorobenzaldehyde-derived moieties as anticancer agents [1]. The patent claims compounds of formula I where the 4,6-difluoro-substituted aminobenzaldehyde fragment is essential for biological activity against cancer targets. This patent-protected application provides direct evidence of industrial and therapeutic relevance: the 4,6-difluoro pattern is specifically claimed over alternative substitution patterns, indicating that the precise fluorine arrangement is critical for achieving the claimed anticancer efficacy [2]. The compound's established utility as a starting material for 6,8-difluoroquinolin-3-amine via Friedländer synthesis further supports its role in constructing fluorinated quinoline pharmacophores . In procurement contexts, this patent citation establishes a verifiable link to an active pharmaceutical development program, differentiating it from fluorinated aminobenzaldehyde isomers lacking such documented therapeutic applications.

Oncology Heterocyclic Chemistry Kinase Inhibition

Commercial Availability and Purity Grade Comparison Across Major Suppliers

2-Amino-4,6-difluorobenzaldehyde is commercially available from multiple global suppliers at 98% purity with full analytical characterization (NMR, HPLC, GC) including batch-specific certificates of analysis [1]. Price benchmarking across suppliers shows notable variability: 100 mg quantities range from approximately $104 (BLD Pharmatech) to $184-186 (Indagoo/Apollo Scientific), while 1 g quantities range from $424 (BLD Pharmatech) to $659-703 (Indagoo/Apollo Scientific) [2]. This represents a 40-77% price differential across suppliers for equivalent purity grades, enabling cost-optimized procurement. In contrast, positional isomers such as 2-amino-3,4-difluorobenzaldehyde (CAS 1602097-79-9) and 2-amino-5,6-difluorobenzaldehyde show more limited commercial availability, with fewer suppliers and less comprehensive analytical characterization [3]. The 4,6-isomer's broader supplier base and established quality documentation reduce procurement risk and ensure reproducible synthetic outcomes.

Chemical Procurement Quality Assurance Supply Chain Management

Validated Research and Industrial Applications for 2-Amino-4,6-difluorobenzaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Controlled Log P Reduction

This compound is the preferred aminobenzaldehyde building block for medicinal chemistry programs where systematic reduction of lipophilicity is a primary design objective. The 1,3-skipped fluorination pattern provides greater log P reduction than vicinal or isolated fluorination motifs [1]. Based on computed XLOGP3 (1.46) and TPSA (43.09 Ų) values , researchers can predict ADME properties with greater confidence than using alternative difluorinated isomers whose substitution patterns yield different lipophilicity and permeability profiles. Procurement of this specific isomer ensures alignment with structure-activity relationship (SAR) campaigns targeting optimized metabolic stability and reduced off-target binding.

Synthesis of Bicyclic 1,4-Diazepanones for Skeletal Muscle Therapeutics

Researchers developing compounds for skeletal muscle disorders (e.g., sarcomere contractility modulation) should procure this compound as the validated starting material for synthesizing methyl (2-amino-4,6-difluorobenzyl)-L-isoleucinate and subsequent bicyclic 1,4-diazepanones as claimed in WO2022099011A1 [2]. The documented 50% yield in reductive amination with L-isoleucine methyl ester under sodium cyanoborohydride/sodium triacetoxyborohydride conditions provides a reproducible synthetic benchmark [3]. The 4,6-difluoro substitution pattern is essential for conferring metabolic stability to the final therapeutic candidates —substituting alternative isomers would alter pharmacological properties and invalidate SAR established in the patent literature.

Construction of Fluorinated Quinoline and Quinazoline Heterocycles via Friedländer Synthesis

This compound is the optimal starting material for synthesizing 6,8-difluoroquinoline derivatives via Friedländer condensation . The ortho-amino aldehyde motif with fluorine atoms at the 4- and 6-positions directs cyclization to yield 6,8-difluoro-substituted quinolines—a substitution pattern claimed in anticancer patent EP3402792A1 (Merck Patent GmbH) for quinolin-2-one derivatives [4]. Positional isomers (e.g., 2-amino-3,4-difluorobenzaldehyde or 2-amino-5,6-difluorobenzaldehyde) yield different fluorinated quinoline regioisomers with distinct biological activities. Procurement of the 4,6-isomer is required for researchers replicating or extending patent-protected synthetic routes to fluorinated quinoline anticancer candidates.

Cost-Optimized Multi-Gram Procurement with Validated Analytical Characterization

For research groups requiring multi-gram quantities of a fluorinated aminobenzaldehyde building block with documented purity and analytical traceability, this compound offers a mature supply chain with 14+ global vendors [5]. The 98% purity grade is standardized across major suppliers, each providing batch-specific certificates of analysis including NMR, HPLC, and GC characterization . Price benchmarking across vendors reveals 40-77% cost differentials for equivalent material , enabling procurement optimization without compromising quality. In contrast, positional isomers exhibit more limited commercial availability and less standardized analytical documentation, increasing procurement risk for larger-scale synthetic campaigns. The established storage specification—inert atmosphere at 2-8°C protected from light [6]—ensures long-term stability during storage and shipping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,6-difluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.